molecular formula C12H16N2O B11809224 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine

Katalognummer: B11809224
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: IHAPHAUGMHUTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with pyrrole precursors under specific reaction conditions. For instance, the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one has been reported to yield similar compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern and the presence of the isopropoxy group. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-propan-2-yloxypyridine

InChI

InChI=1S/C12H16N2O/c1-9(2)15-12-6-5-10(8-14-12)11-4-3-7-13-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI-Schlüssel

IHAPHAUGMHUTLT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=C(C=C1)C2=NCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.